4-Cyclopropoxy-N,N,3-trimethylaniline
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Overview
Description
4-Cyclopropoxy-N,N,3-trimethylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the aniline ring, along with two methyl groups on the nitrogen atom and one methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,3-trimethylaniline typically involves the reaction of 3-trimethylaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the aniline nitrogen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N,3-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Cyclopropoxy-N,N,3-trimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N,3-trimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylaminotoluene
- N,N-Dimethyl-p-toluidine
- 2,4,6-Trimethylaniline
- N,N-Dimethyl-o-toluidine
Uniqueness
4-Cyclopropoxy-N,N,3-trimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N,3-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(13(2)3)4-7-12(9)14-11-5-6-11/h4,7-8,11H,5-6H2,1-3H3 |
InChI Key |
ZRHBUJMZKAGPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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